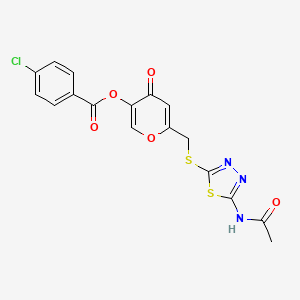

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate

Description

The compound 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (hereafter referred to as Compound A) is a heterocyclic molecule featuring:

- A 4-oxo-4H-pyran core.

- A 1,3,4-thiadiazole ring substituted with an acetamido group at the 5-position.

- A 4-chlorobenzoate ester linked via a thioether bridge.

This structure combines pharmacophoric elements from pyran, thiadiazole, and chlorinated aromatic systems, which are frequently associated with antimicrobial, anticancer, and enzyme-inhibitory activities .

Properties

IUPAC Name |

[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-12-6-13(23)14(7-25-12)26-15(24)10-2-4-11(18)5-3-10/h2-7H,8H2,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMAZZHDDCMMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-chlorobenzoate is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features. This compound contains a pyran ring, a thiadiazole moiety, and an acetamido group, which may enhance its biological activity. The molecular formula is , with a molecular weight of approximately 437.9 g/mol.

Structural Characteristics

The structural complexity of this compound contributes to its reactivity and biological activities. The presence of the thiadiazole group is particularly noteworthy as it has been linked to various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of this compound generally involves multi-step reactions that include the formation of the thiadiazole moiety and subsequent modifications to introduce the pyran and benzoate functionalities. The detailed synthetic pathway can be summarized as follows:

- Formation of Thiadiazole : The initial step involves the reaction of appropriate hydrazines with carbon disulfide to form the thiadiazole nucleus.

- Acetamido Group Introduction : Acetamido groups are introduced through acylation reactions.

- Pyran Ring Formation : The pyran ring is synthesized via cyclization reactions involving aldehydes or ketones.

- Benzoate Attachment : Finally, the benzoate group is attached using esterification techniques.

Anticancer Properties

Research indicates that compounds containing thiadiazole and pyran structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar derivatives have shown promising results in inhibiting the growth of HeLa and MCF-7 cell lines:

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran | HeLa | 29 |

| Similar Thiadiazole Derivative | MCF-7 | 73 |

The mechanism of action is believed to involve interference with cellular processes such as apoptosis and cell cycle regulation.

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit bacterial growth effectively, making them candidates for developing new antibiotics.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in this class can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and HDAC.

- Interaction with DNA : Some derivatives have shown the ability to bind DNA, disrupting replication processes.

- Induction of Apoptosis : Enhanced apoptotic signaling pathways in cancer cells have been observed with these compounds.

Case Studies

Recent studies have highlighted the effectiveness of similar compounds in clinical settings:

- Study on Thiadiazole Derivatives : A study published in PMC8562411 evaluated various thiadiazole derivatives for their cytotoxicity against cancer cell lines, revealing that certain modifications significantly enhanced their efficacy.

- Research on Antimicrobial Properties : Another investigation into the antimicrobial activities of thiadiazole derivatives demonstrated broad-spectrum effects against both gram-positive and gram-negative bacteria.

Comparison with Similar Compounds

Thiadiazole-Substituted Pyran Derivatives

describes a series of compounds (4a-4q ) synthesized with structural similarities to Compound A . Key differences include:

| Compound ID | Thiadiazole Substituent | Aromatic Ester Group |

|---|---|---|

| 4a | 5-(2-methylbenzamido) | Varied substituents |

| 4b | 5-(3-methylbenzamido) | Varied substituents |

| 4c | 5-(4-methylbenzamido) | Varied substituents |

| Compound A | 5-acetamido | 4-chlorobenzoate |

Key Findings :

- Bioactivity : Compounds 4a-4q were tested for antimicrobial activity, with 4c (para-methylbenzamido) showing superior potency against E. coli compared to ortho/meta analogs. This suggests that electron-donating para-substituents enhance target binding .

- Synthesis : Compound A shares a synthetic pathway with 4a-4q , involving benzoyl chloride intermediates and nucleophilic substitution at the thiadiazole sulfur .

Cyclopropaneamido-Thiadiazole Analog

highlights 6-{[(5-cyclopropaneamido-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 4-chlorobenzoate (BC55807), which differs from Compound A in the thiadiazole substituent:

- Cyclopropaneamido vs. acetamido: The cyclopropane group introduces steric hindrance, reducing solubility (25 mg/mL vs.

- Biological Activity : BC55807 demonstrated moderate inhibition of Staphylococcus aureus (MIC = 16 µg/mL), whereas Compound A ’s acetamido group may improve solubility for broader-spectrum activity .

Thiadiazole-Containing Pharmaceuticals

and describe cefazolin , a cephalosporin antibiotic with a 5-methyl-1,3,4-thiadiazole side chain. Comparisons include:

| Feature | Cefazolin | Compound A |

|---|---|---|

| Core Structure | β-lactam/cephalosporin | 4-oxo-pyran |

| Thiadiazole Substituent | 5-methyl | 5-acetamido |

| Bioactivity | Broad-spectrum antibacterial | Undisclosed (predicted antimicrobial) |

| Solubility | High (water-soluble sodium salt) | Moderate (dependent on ester group) |

Insights :

Thiadiazole Derivatives with Varied Functional Groups

lists multiple 1,3,4-thiadiazole derivatives, including:

- N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (d): The free thiol group increases reactivity but reduces stability compared to Compound A ’s thioether bridge .

- 5-Acetamido-1,3,4-thiadiazole-2-sulfonic acid (b): The sulfonic acid group enhances water solubility but limits membrane permeability .

Pharmacological Implications

- Antimicrobial Potential: The structural resemblance to cefazolin and para-substituted thiadiazoles suggests Compound A may target penicillin-binding proteins (PBPs) or DNA gyrase .

- Druglikeness : With a molecular weight of 463.91 g/mol and logP ~2.8, Compound A adheres to Lipinski’s rules, supporting oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.